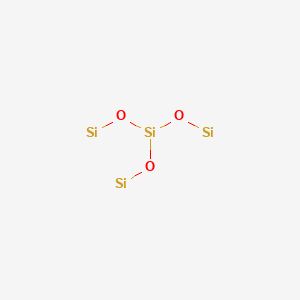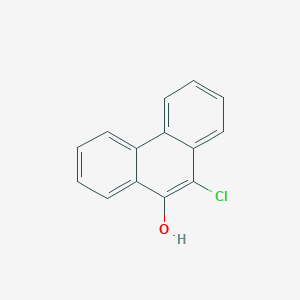
Bis(2-ethylhexyl) (R(R*,R*))-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl) (R(R*,R*))-tartrate is an organic compound that belongs to the class of esters. It is derived from tartaric acid and 2-ethylhexanol. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Bis(2-ethylhexyl) (R(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
Bis(2-ethylhexyl) (R(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of plasticizers, which are added to polymers to increase their flexibility and durability.
作用機序
The mechanism by which Bis(2-ethylhexyl) (R(R*,R*))-tartrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The stereochemistry of the compound allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester groups but different core structure.
Bis(2-ethylhexyl) tetrabromophthalate: Another plasticizer with brominated aromatic rings, used for its flame-retardant properties.
Uniqueness
Bis(2-ethylhexyl) (R(R*,R*))-tartrate is unique due to its chiral nature, which imparts specific stereochemical properties that are not present in other similar compounds. This makes it particularly valuable in applications requiring enantiomeric purity and specific molecular interactions.
特性
CAS番号 |
13318-07-5 |
|---|---|
分子式 |
C20H38O6 |
分子量 |
374.5 g/mol |
IUPAC名 |
bis(2-ethylhexyl) 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C20H38O6/c1-5-9-11-15(7-3)13-25-19(23)17(21)18(22)20(24)26-14-16(8-4)12-10-6-2/h15-18,21-22H,5-14H2,1-4H3 |
InChIキー |
UQKDJFLNVHKDRR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C(C(C(=O)OCC(CC)CCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


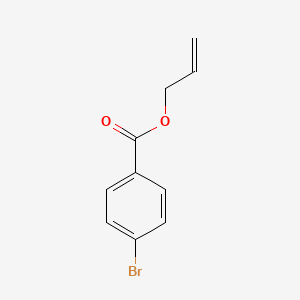
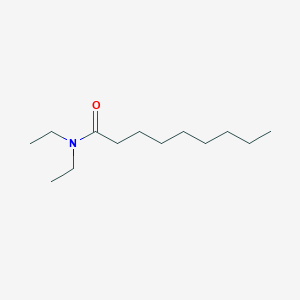
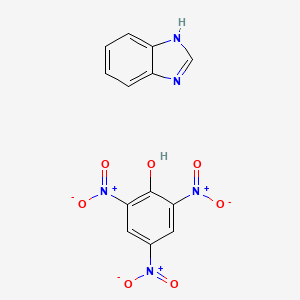

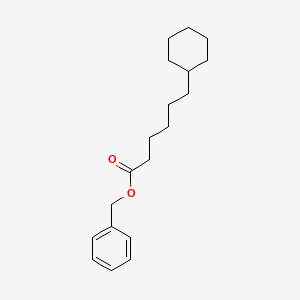
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
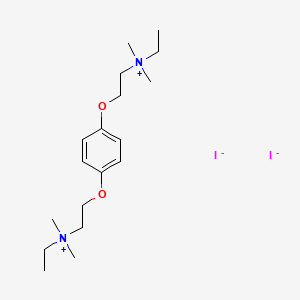
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
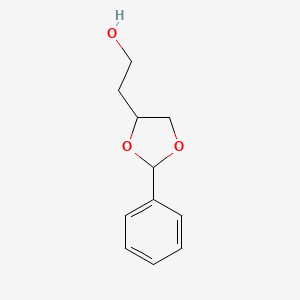

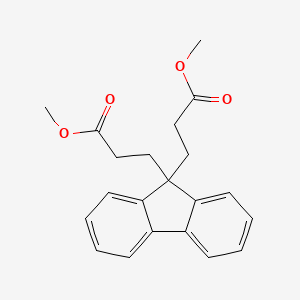
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
